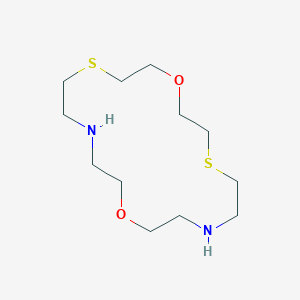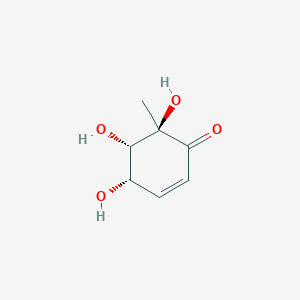![molecular formula C23H47BrS B14249621 1-[(11-Bromoundecyl)sulfanyl]dodecane CAS No. 361484-08-4](/img/structure/B14249621.png)
1-[(11-Bromoundecyl)sulfanyl]dodecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(11-Bromoundecyl)sulfanyl]dodecane is an organic compound with the molecular formula C23H47BrS It is a brominated alkyl sulfide, characterized by a long carbon chain with a bromine atom at one end and a sulfanyl group linking two alkyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-[(11-Bromoundecyl)sulfanyl]dodecane can be synthesized through a multi-step process involving the reaction of 1-bromoundecane with dodecanethiol. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(11-Bromoundecyl)sulfanyl]dodecane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Various substituted alkyl sulfides.
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Applications De Recherche Scientifique
1-[(11-Bromoundecyl)sulfanyl]dodecane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Employed in the preparation of functionalized surfaces and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for biologically active compounds.
Mécanisme D'action
The mechanism of action of 1-[(11-Bromoundecyl)sulfanyl]dodecane involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. This property makes it a versatile intermediate in organic synthesis. The sulfanyl group can also participate in redox reactions, further expanding its utility in chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromododecane: Similar in structure but lacks the sulfanyl group.
Dodecanethiol: Contains the sulfanyl group but lacks the bromine atom.
1-Bromohexadecane: Longer carbon chain but similar functional groups.
Uniqueness
1-[(11-Bromoundecyl)sulfanyl]dodecane is unique due to the presence of both a bromine atom and a sulfanyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in organic synthesis and material science .
Propriétés
Numéro CAS |
361484-08-4 |
|---|---|
Formule moléculaire |
C23H47BrS |
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
1-(11-bromoundecylsulfanyl)dodecane |
InChI |
InChI=1S/C23H47BrS/c1-2-3-4-5-6-7-10-13-16-19-22-25-23-20-17-14-11-8-9-12-15-18-21-24/h2-23H2,1H3 |
Clé InChI |
XNIHABSDDLWXQD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSCCCCCCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanol, 4-[(5-bromo-2-chloro-4-pyrimidinyl)amino]-, trans-](/img/structure/B14249540.png)
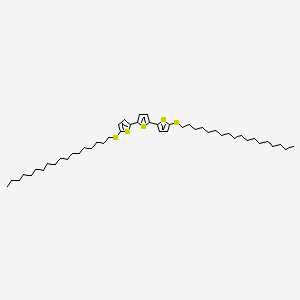
![3H-Pyrazolo[3,4-c]isoquinoline, 3-(phenylmethoxy)-](/img/structure/B14249544.png)
![N-[4-[2-Methyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14249552.png)
![4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]-2-fluoropyridine](/img/structure/B14249568.png)
![4-({1-[2-(Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)ethyl]-2,3,4,5,6-pentafluorocyclohexa-2,4-dien-1-yl}oxy)-4-oxobutanoate](/img/structure/B14249569.png)

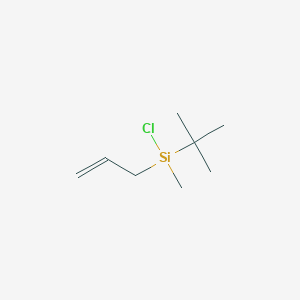
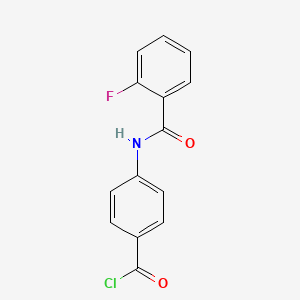
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
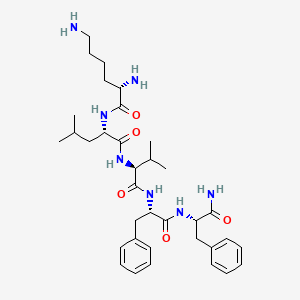
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
